molecular formula C17H12F2N2O3 B2491545 (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide CAS No. 314026-03-4

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2491545
CAS No.: 314026-03-4
M. Wt: 330.291
InChI Key: KMGUMPLXOZWKPL-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the difluorophenyl group and the methoxy group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2,4-dichlorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
  • (Z)-2-((2,4-dibromophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms in (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide enhances its chemical stability and biological activity compared to its chloro- and bromo-substituted analogs.
  • Biological Activity : The difluorophenyl group may confer unique biological properties, making it more effective in certain applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGUMPLXOZWKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.